molecular formula C5H11ClO B1367259 1-Chloro-3-methylbutan-2-ol CAS No. 55033-10-8

1-Chloro-3-methylbutan-2-ol

Cat. No.: B1367259
CAS No.: 55033-10-8
M. Wt: 122.59 g/mol
InChI Key: OATUOZRGCOGQQF-UHFFFAOYSA-N
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Description

1-Chloro-3-methylbutan-2-ol is an organic compound with the molecular formula C5H11ClO. It is a chlorinated alcohol, which means it contains both a hydroxyl group (-OH) and a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylbutan-2-ol can be synthesized through the chlorination of 3-methylbutan-2-ol. The reaction typically involves the use of hydrochloric acid (HCl) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the alcohol group .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of isoprene and hydrogen chloride. The reaction is catalyzed by cuprous chloride and triethylamine hydrochloride in the presence of dichloromethane as a solvent. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 3-methylbutan-2-ol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: 3-methylbutan-2-ol.

    Oxidation: 3-methylbutan-2-one.

    Reduction: 3-methylbutane.

Scientific Research Applications

1-Chloro-3-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-methylbutan-2-ol involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic. This facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and can be involved in oxidation-reduction reactions .

Comparison with Similar Compounds

    1-Chloro-2-methylbutane: Another chlorinated alcohol with similar reactivity but different structural properties.

    2-Chloro-3-methylbutan-2-ol: A positional isomer with different chemical properties.

    3-Chloro-2-methylbutan-2-ol: Another isomer with unique reactivity.

Uniqueness: 1-Chloro-3-methylbutan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. Its combination of a hydroxyl group and a chlorine atom makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

1-chloro-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATUOZRGCOGQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510747
Record name 1-Chloro-3-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55033-10-8
Record name 1-Chloro-3-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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